((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid
Description
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Properties
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6/h7H2,1-6H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKWBDTOCTFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373172 | |
| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
293302-31-5 | |
| Record name | {[Bis(tert-butoxycarbonyl)amino]oxy}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid basic properties
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An In-depth Technical Guide to the Role of Boc Protecting Groups in Bis-Boc-Aoa and Related Aminooxy Reagents
This technical guide provides a comprehensive overview of the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the chemistry of N,O-Bis(tert-butoxycarbonyl)hydroxylamine and its derivatives, such as Bis-Boc-amino-oxyacetic acid (Bis-Boc-Aoa). These reagents are foundational tools in modern bioconjugation, peptide synthesis, and drug development. This document details the rationale for Boc protection, deprotection mechanisms, key applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to Bis-Boc Protected Aminooxy Compounds
The aminooxy group (–O–NH₂) is a highly valuable functional handle in chemical biology due to its ability to react chemoselectively with aldehydes and ketones to form stable oxime linkages.[1] This reaction, known as oxime ligation, is bio-orthogonal, proceeding under mild aqueous conditions without interfering with other biological functional groups.[1]
However, the high nucleophilicity of unprotected hydroxylamine and its derivatives makes them prone to undesirable side reactions, such as the formation of N- and O-alkylated mixtures. To control this reactivity, protecting groups are essential. The tert-butyloxycarbonyl (Boc) group is the most common choice for protecting the aminooxy moiety.[2] Reagents like N,O-Bis(tert-butoxycarbonyl)hydroxylamine and Bis-Boc-amino-oxyacetic acid (Bis-Boc-Aoa) utilize two Boc groups to completely mask the reactivity of both the nitrogen and oxygen atoms of the hydroxylamine core, ensuring stability and enabling its use as a clean and efficient synthetic building block.[3]
Caption: Core structures of key Bis-Boc protected aminooxy reagents.
The Core Function of Dual Boc Protection
The use of two Boc groups to protect the hydroxylamine functionality serves several critical purposes:
-
Complete Reactivity Masking : Unprotected hydroxylamine presents two nucleophilic sites (N and O). The dual Boc protection strategy converts the reactive –O–NH₂ group into a stable N,O-bis(carbamate) linkage, preventing unwanted alkylation or acylation during synthetic steps.
-
Enhanced Stability : The Boc groups are stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, allowing for broad compatibility in multi-step syntheses.[4]
-
Facile and Controlled Deprotection : The primary advantage of the Boc group is its lability under acidic conditions.[5] This allows for the quantitative and clean release of the highly reactive aminooxy group at the desired stage of a synthetic sequence.
-
Prevention of Oligomerization : In the synthesis of labeled peptides, using a mono-protected hydroxylamine reagent can lead to double acylation and oligomer formation. The bis-protected derivative eliminates this side reaction.
Deprotection: Mechanism and Strategies
The removal of Boc groups is an acid-catalyzed hydrolysis of the carbamate.[6] The process is highly efficient and proceeds through a well-understood mechanism, which is critical for its successful application.
-
Protonation : A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the Boc group.[6][7]
-
Cleavage : This protonation facilitates the cleavage of the C–O bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[5][6]
-
Decarboxylation : The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the free aminooxy group (as its corresponding ammonium salt).[2][6]
Caption: Mechanism of the acid-catalyzed removal of Boc protecting groups.
A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., tryptophan, methionine) by the liberated tert-butyl cation.[8][9] To mitigate this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the deprotection cocktail to trap the electrophile.[5][9]
Data Presentation
| Property | N,O-Bis(tert-butoxycarbonyl)hydroxylamine | Bis-Boc-amino-oxyacetic acid (Bis-Boc-Aoa) |
| Synonym(s) | Bis-Boc-hydroxylamine | Boc₂-Aoa-OH |
| Molecular Formula | C₁₀H₁₉NO₅ | C₁₂H₂₁NO₇ |
| Molecular Weight | 233.26 g/mol | 291.30 g/mol [3] |
| Appearance | White to light pink crystalline powder[10] | White powder[3] |
| Melting Point | 67-68 °C | 83-88 °C[3] |
| Purity (Typical) | >98% (GC) | ≥97% (TLC), ≥99% (HPLC)[3] |
| Storage Conditions | 2-8°C | 0-8 °C[3] |
| Reagent System | Solvent | Concentration | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[6] | Room Temp | 30-120 min[11] | Most common method; volatile byproducts are easily removed.[12] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | 4 M | Room Temp | 30-120 min[6] | Yields the hydrochloride salt directly. |
| Thermal (Catalyst-Free) | Methanol or TFE | N/A | 220-240 °C | 30-45 min | Useful for substrates sensitive to strong acids; often used in flow chemistry.[13] |
Note: Deprotection kinetics can be substrate-dependent. Studies have shown that the reaction rate can exhibit a second-order dependence on HCl concentration.[14][15]
Core Application: Oxime Ligation for Bioconjugation
The primary application for deprotected aminooxy compounds is in bioconjugation via oxime ligation. This strategy is widely used to construct complex biomolecules like Antibody-Drug Conjugates (ADCs).[1][] A linker containing the Bis-Boc-Aoa moiety is first coupled to a drug payload. After deprotection, the resulting aminooxy-functionalized drug is then conjugated to an antibody that has been engineered to contain an aldehyde or ketone handle.
Caption: General workflow for bioconjugation using a Bis-Boc-Aoa linker.
Experimental Protocols
This protocol is adapted from a method that utilizes di-tert-butyldicarbonate, a safer alternative to older methods.
-
Materials :
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure :
-
To a stirred solution of hydroxylamine hydrochloride (1.0 eq) in the chosen solvent, add triethylamine (slightly more than 2.0 eq) at room temperature.
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (2.0 eq) portion-wise or as a solution in the same solvent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with a mild aqueous acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel chromatography to yield N,O-Bis(tert-butoxycarbonyl)hydroxylamine as a white solid (typical yields >85%).
-
This protocol describes the standard method for removing Boc groups to generate the free aminooxy functionality for subsequent conjugation.
-
Materials :
-
Boc-protected substrate (e.g., Boc-Protected Linker-Drug)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (optional, e.g., triisopropylsilane)
-
Nitrogen or argon atmosphere
-
Round-bottom flask, magnetic stirrer
-
-
Procedure :
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM under an inert atmosphere. If the substrate is sensitive to alkylation, add a scavenger (e.g., TIS, 1-5% v/v).
-
Cool the solution in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-120 minutes.
-
Monitor the reaction for the disappearance of the starting material by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (2-3 times).
-
The resulting product is the TFA salt of the deprotected aminooxy compound, which is often used directly in the next step (e.g., oxime ligation) without further purification or neutralization. If the free base is required, the residue can be carefully neutralized with a base like saturated sodium bicarbonate solution and extracted.
-
Conclusion
The dual Boc protection of the aminooxy group is a robust and indispensable strategy in modern organic synthesis and chemical biology. It provides a stable, easy-to-handle reagent that can be cleanly deprotected under mild acidic conditions to liberate the highly reactive aminooxy functionality. This control is fundamental to the success of advanced bioconjugation techniques like oxime ligation, enabling the precise construction of complex therapeutics such as antibody-drug conjugates. A thorough understanding of the protection/deprotection chemistry is paramount for any researcher working in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
A Beginner's Guide to Bioconjugation with Bis-Boc-amino-oxyacetic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the precise and stable linkage of molecules to biological entities is paramount for the development of advanced therapeutics, diagnostics, and research tools. Among the plethora of chemical strategies available, oxime ligation has emerged as a robust and highly chemoselective method for forming stable covalent bonds under mild, aqueous conditions. This guide provides a comprehensive overview of the use of Bis-Boc-amino-oxyacetic acid, a key reagent that serves as a protected precursor for introducing the reactive aminooxy functionality.
This document is designed for researchers, scientists, and drug development professionals who are new to the field of bioconjugation. It will delve into the core principles of oxime ligation, provide detailed experimental protocols, present quantitative data for reaction optimization, and illustrate key workflows and mechanisms through clear diagrams.
Core Principles: The Chemistry of Oxime Ligation
Oxime ligation is a bioorthogonal reaction that involves the condensation of an aminooxy group (-ONH₂) with a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O). The "bioorthogonal" nature of this reaction signifies that it can proceed within a complex biological milieu without interfering with native biochemical processes. Bis-Boc-amino-oxyacetic acid is a derivative of aminooxyacetic acid where the reactive aminooxy group is protected by two tert-butyloxycarbonyl (Boc) groups. This protection strategy enhances the stability of the compound and prevents unwanted side reactions during the synthesis and modification of biomolecules. The Boc groups are readily removed under acidic conditions to reveal the free aminooxy group, which can then participate in the oxime ligation reaction.
The key advantages of using Bis-Boc-amino-oxyacetic acid in conjunction with oxime ligation include:
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High Chemoselectivity: The reaction is highly specific between the aminooxy and carbonyl groups, minimizing off-target reactions with other functional groups present in biomolecules.
-
Stable Linkage: The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly at physiological pH.[1][2]
-
Mild Reaction Conditions: The ligation reaction proceeds efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (pH 4.5-7), which is compatible with most biomolecules.[3][4]
-
Catalyst-Enhanced Kinetics: The reaction rate can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives.[2][5][6]
Quantitative Data for Oxime Ligation
The efficiency and stability of oxime ligation are influenced by several factors, including pH, the choice of catalyst, and the nature of the reacting partners. The following tables summarize key quantitative data to aid in the design and optimization of bioconjugation experiments.
Table 1: Comparative Stability of Bioconjugation Linkages
This table compares the hydrolytic stability of oxime bonds with other common covalent linkages used in bioconjugation.
| Covalent Linkage | Structure | Half-life (t½) at pH 7.0 | General Stability & Key Features |
| Oxime | R-CH=N-O-R' | ~25 days [7][8] | Highly stable across a broad pH range. Significantly more stable than hydrazones, making it ideal for applications requiring long-term stability.[7][9] |
| Hydrazone | R-CH=N-NH-R' | ~2 hours (acetylhydrazone)[7][8] | Labile to hydrolysis, especially under acidic conditions. |
| Thioether | R-S-R' | Very Stable | Highly stable and resistant to hydrolysis and enzymatic cleavage. |
| Amide | R-CO-NH-R' | ~600 years[7] | Exceptionally stable, requiring harsh conditions or enzymatic activity for cleavage. |
Data synthesized from Kalia, J. & Raines, R. T. (2008) and other sources.
Table 2: Comparison of Catalysts for Oxime Ligation
The rate of oxime ligation can be significantly enhanced by the addition of a nucleophilic catalyst. This table presents a comparison of commonly used catalysts and their effect on reaction rates.
| Catalyst | Relative Reaction Rate (Compared to uncatalyzed) | Optimal pH Range | Key Considerations |
| Aniline | Up to 40-fold increase at neutral pH[2] | 4.5 - 7.0 | The classical and most widely used catalyst. |
| p-Phenylenediamine | ~19-fold faster than aniline at pH 7[5][6] | 4.0 - 7.0 | Highly effective at neutral pH, even at low concentrations.[6] |
| m-Phenylenediamine | Up to 15 times more efficient than aniline[10][11] | ~7.0 | Higher aqueous solubility allows for use at higher concentrations, leading to significant rate acceleration.[11] |
Reaction rates are highly dependent on specific substrates, concentrations, and buffer conditions.
Experimental Protocols
This section provides detailed methodologies for a typical bioconjugation workflow using Bis-Boc-amino-oxyacetic acid. The process involves two main stages: the deprotection of the Boc groups to generate the reactive aminooxy moiety, followed by the oxime ligation to a carbonyl-containing biomolecule.
Protocol 1: Boc Deprotection of Bis-Boc-amino-oxyacetic Acid
Objective: To remove the Boc protecting groups to yield aminooxyacetic acid for subsequent conjugation.
Materials:
-
Bis-Boc-amino-oxyacetic acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated sodium bicarbonate solution (optional, for neutralization)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Procedure:
-
Dissolution: Dissolve Bis-Boc-amino-oxyacetic acid in anhydrous DCM in a clean, dry reaction vessel. A typical concentration is 100 mg in 5 mL.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of TFA to the solution.[12]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[12]
-
Monitoring: Monitor the progress of the deprotection by TLC or LC-MS until the starting material is consumed.[12]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.[12]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step three times.[13]
-
Product: The resulting deprotected aminooxyacetic acid (as a TFA salt) can often be used directly in the next step.
-
(Optional) Neutralization: For applications requiring the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12][13]
Protocol 2: Oxime Ligation of a Carbonyl-Containing Protein
Objective: To conjugate the deprotected aminooxyacetic acid to a protein containing an aldehyde or ketone group.
Materials:
-
Deprotected aminooxyacetic acid (from Protocol 1)
-
Aldehyde or ketone-functionalized protein (e.g., 5-10 mg/mL)
-
Reaction Buffer: 0.1 M Sodium Phosphate or Acetate Buffer, pH 6.0-7.0
-
Catalyst Stock Solution: 1 M Aniline in DMSO or aqueous buffer
-
Purification system: Size Exclusion Chromatography (SEC) or dialysis equipment
-
SDS-PAGE and Mass Spectrometry for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the carbonyl-functionalized protein in the reaction buffer.
-
Dissolve the deprotected aminooxyacetic acid in the reaction buffer to create a stock solution.
-
-
Ligation Reaction:
-
To the protein solution, add the deprotected aminooxyacetic acid solution. A 10- to 50-fold molar excess of the aminooxy compound is typically used to drive the reaction to completion.
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[14]
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful conjugation.[13]
-
Purification: Once the reaction is complete, purify the conjugated protein from excess reagents using SEC or dialysis.
-
Characterization: Characterize the final bioconjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to verify the identity and purity of the product.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in bioconjugation with Bis-Boc-amino-oxyacetic acid.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Step-by-step guide to oxime ligation with Bis-Boc-Aoa
Commencing Data Gathering
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Application Notes and Protocols: Conjugation of Bis-Boc-Aoa to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins and peptides is a critical technology in the development of next-generation therapeutics, diagnostics, and research tools. The ability to covalently attach functional molecules, such as drugs, imaging agents, or polymers, in a precise and controlled manner is essential for creating well-defined bioconjugates with optimal efficacy and safety profiles. One powerful strategy for achieving this is through oxime ligation, a bioorthogonal reaction between an aminooxy group and an aldehyde or ketone.[1][2][3]
This document provides a detailed guide to the use of Bis-Boc-Aoa (bis-tert-butyloxycarbonyl-aminooxyacetic acid), a heterobifunctional linker, for the conjugation of molecules to proteins and peptides. The Bis-Boc protecting groups offer stability during storage and synthesis, and can be readily removed under acidic conditions to reveal the reactive aminooxy functionality for subsequent oxime ligation.[4] This two-stage modification strategy allows for precise control over the conjugation process.
These protocols will cover:
-
Site-Specific Aldehyde/Ketone Installation: Methods for introducing a reactive carbonyl group onto the target protein or peptide.
-
Boc Deprotection of Bis-Boc-Aoa: Activation of the linker for conjugation.
-
Oxime Ligation: The conjugation reaction between the deprotected Aoa linker and the carbonyl-modified biomolecule.
Principle of the Method
The conjugation strategy using Bis-Boc-Aoa involves three main stages:
-
Introduction of a Carbonyl Group: A key prerequisite for this conjugation chemistry is the presence of an aldehyde or ketone group on the protein or peptide. Several methods can be employed for this, including enzymatic modification or chemical oxidation of specific amino acid residues.[4][5]
-
Activation of the Linker: The two tert-butyloxycarbonyl (Boc) protecting groups on the Bis-Boc-Aoa linker are removed using acidic conditions, typically with trifluoroacetic acid (TFA), to expose the nucleophilic aminooxy group.[6][7]
-
Formation of a Stable Oxime Bond: The deprotected aminooxy linker readily reacts with the aldehyde or ketone on the biomolecule to form a stable oxime bond.[1][2] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for biological macromolecules. The reaction can be accelerated by the use of a catalyst, such as aniline.[1][8]
Data Presentation
The following tables summarize typical reaction conditions and quantitative parameters for the key steps in the conjugation process. These values are based on protocols for analogous aminooxy-containing linkers and may require optimization for specific proteins, peptides, and Bis-Boc-Aoa.
Table 1: Conditions for Site-Specific Aldehyde Generation (N-terminal Serine Oxidation)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations may lead to aggregation. |
| Sodium meta-periodate (NaIO₄) Concentration | 1-10 mM | A 10-50 fold molar excess over the protein is a good starting point. |
| Reaction Buffer | PBS, pH 6.5-7.5 | |
| Temperature | 4°C | To minimize potential side reactions. |
| Incubation Time | 30-60 minutes | |
| Quenching Reagent | 10-20 mM Glycerol or Ethylene Glycol | To consume excess periodate. |
Table 2: Conditions for Boc Deprotection of Bis-Boc-Aoa
| Parameter | Condition 1 | Condition 2 | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane | TFA is a strong acid for complete deprotection.[6][7] HCl in dioxane is a milder option.[6][9] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | Anhydrous solvents are recommended. |
| TFA Concentration | 20-50% (v/v) | N/A | |
| Temperature | 0°C to Room Temperature | Room Temperature | |
| Incubation Time | 30-120 minutes | 30-60 minutes | Monitor reaction progress by TLC or LC-MS. |
Table 3: Conditions for Oxime Ligation
| Parameter | Recommended Range | Notes |
| pH | 5.5 - 7.0 | The reaction rate is pH-dependent.[10] |
| Molar Ratio (Linker:Protein) | 20:1 to 100:1 | Optimal ratio should be determined empirically. |
| Aniline Catalyst Concentration | 10-100 mM | Aniline significantly accelerates the reaction.[1][8] |
| Temperature | Room Temperature or 37°C | |
| Incubation Time | 2-16 hours | Reaction progress can be monitored by SDS-PAGE or Mass Spectrometry. |
Experimental Protocols
Protocol 1: Site-Specific Aldehyde Generation on an N-terminal Serine Residue
This protocol describes the generation of a reactive aldehyde group on a protein with an N-terminal serine residue via mild oxidation with sodium meta-periodate.
Materials:
-
Protein with an N-terminal serine residue
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Glycerol
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Oxidation Reaction: a. Prepare a fresh 100 mM stock solution of NaIO₄ in PBS. b. Add a 10- to 50-fold molar excess of the NaIO₄ stock solution to the protein solution. c. Incubate the reaction mixture for 30-60 minutes at 4°C in the dark.
-
Quenching the Reaction: a. To stop the reaction, add glycerol to a final concentration of 10-20 mM. b. Incubate for 10-15 minutes at 4°C.
-
Purification: a. Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the oxime ligation step (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0). b. Collect the protein-containing fractions. The aldehyde-modified protein is now ready for conjugation.
Protocol 2: Boc Deprotection of Bis-Boc-Aoa
This protocol describes the removal of the Boc protecting groups from Bis-Boc-Aoa to generate the reactive aminooxyacetic acid. Caution: Trifluoroacetic acid is highly corrosive. Handle with appropriate personal protective equipment in a chemical fume hood.
Materials:
-
Bis-Boc-Aoa
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Toluene
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: a. Dissolve Bis-Boc-Aoa in anhydrous DCM in a round-bottom flask. b. Cool the solution to 0°C using an ice bath.
-
Deprotection Reaction: a. Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). b. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. c. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the removal of the Boc groups.
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL). c. The resulting deprotected aminooxyacetic acid (as a TFA salt) can be used directly in the next step or after neutralization.
Protocol 3: Oxime Ligation of Deprotected Aoa to an Aldehyde-Modified Protein
This protocol describes the conjugation of the deprotected aminooxy linker to the aldehyde-modified protein.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
Deprotected Bis-Boc-Aoa (from Protocol 2)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 6.0
-
Aniline stock solution (1 M in DMSO)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reaction Setup: a. The aldehyde-modified protein should be in the Conjugation Buffer. b. Prepare a stock solution of the deprotected Aoa linker in a minimal amount of an appropriate solvent (e.g., water or DMSO).
-
Conjugation Reaction: a. Add the deprotected Aoa linker solution to the protein solution to achieve a 20- to 100-fold molar excess of the linker over the protein. b. Add the aniline stock solution to the reaction mixture to a final concentration of 10-20 mM. c. Incubate the reaction mixture for 2-16 hours at room temperature or 37°C with gentle mixing.
-
Purification of the Conjugate: a. After the reaction is complete, purify the protein-Aoa conjugate from the excess unreacted linker and other reagents. b. Size-exclusion chromatography (SEC) is a commonly used method for this purification step. Use a column appropriate for the size of the protein and equilibrate with a suitable storage buffer (e.g., PBS, pH 7.4). c. Collect and pool the fractions containing the purified conjugate.
-
Characterization: a. Confirm the successful conjugation and assess the purity of the final product using methods such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
Visualizations
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 3. Protein Glycoengineering Enabled by the Versatile Synthesis of Aminooxy Glycans and the Genetically Encoded Aldehyde Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis-Boc-Aoa in creating site-specific bioconjugates
Starting Research Phase
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Deep Dive into Protocols
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Coupling Bis-Boc-Aoa to Primary Amines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient coupling of N,N'-bis(tert-butoxycarbonyl)aminooxyacetic acid (Bis-Boc-Aoa) to primary amines. This procedure is a critical step in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where a stable linkage to a biomolecule is required. The protocols provided herein are foundational and can be optimized for specific research applications.
Introduction
The formation of a stable amide bond between a carboxylic acid and a primary amine is a fundamental transformation in bioconjugation chemistry.[1] Bis-Boc-Aoa is a versatile bifunctional linker that contains a central carboxylic acid for conjugation and two Boc-protected aminooxy groups. The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the reactive aminooxy functionality during the amide coupling reaction.[2] Following successful coupling to a primary amine, the Boc groups can be readily removed under acidic conditions to unveil the aminooxy groups for subsequent chemoselective ligation to aldehydes or ketones, forming stable oxime linkages.[3]
This application note details two robust and widely used methods for coupling the carboxylic acid of Bis-Boc-Aoa to a primary amine:
-
Method A: Carbodiimide-mediated coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Method B: Uronium salt-based coupling using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Reaction Mechanism and Workflow
The core principle of the coupling reaction is the activation of the carboxylic acid group on Bis-Boc-Aoa, rendering it susceptible to nucleophilic attack by the primary amine.
-
EDC/NHS Chemistry: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate can then react directly with a primary amine to form an amide bond. However, to improve efficiency and stability, especially in aqueous solutions, NHS or Sulfo-NHS is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester, which then efficiently reacts with the primary amine to yield the desired amide conjugate.[][6]
-
HATU Chemistry: HATU is a uronium-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester. This activated ester rapidly reacts with a primary amine to form a stable amide bond with high efficiency and minimal side reactions.[1][2]
Below is a generalized workflow for the coupling of Bis-Boc-Aoa to a primary amine.
Caption: Generalized workflow for coupling Bis-Boc-Aoa to a primary amine.
Experimental Protocols
The following protocols provide a starting point for the coupling of Bis-Boc-Aoa to a primary amine. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific substrates.
Method A: EDC/NHS Mediated Coupling
This method is widely used due to the commercial availability and water-solubility of EDC and Sulfo-NHS, which simplifies purification.[7]
Materials:
-
Bis-Boc-Aoa
-
Primary amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for organic reactions
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), MES buffer) pH 7.2-8.5 for aqueous reactions[8]
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Protocol:
-
Preparation:
-
Dissolve Bis-Boc-Aoa (1.0 equivalent) in the chosen anhydrous organic solvent or aqueous buffer.
-
In a separate vial, dissolve the primary amine-containing substrate (1.0 - 1.2 equivalents).
-
-
Activation:
-
Add EDC·HCl (1.2 - 1.5 equivalents) and NHS or Sulfo-NHS (1.1 - 1.2 equivalents) to the Bis-Boc-Aoa solution.[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the primary amine solution to the activated Bis-Boc-Aoa mixture.
-
Stir the reaction at room temperature for 2 hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
-
Work-up and Purification:
-
For organic reactions, perform a standard aqueous work-up.
-
For aqueous reactions, the reaction can be quenched by adding a primary amine-containing solution like Tris or glycine to a final concentration of 20-50 mM.[8]
-
Purify the resulting conjugate using an appropriate method such as column chromatography or dialysis to remove unreacted reagents and byproducts.
-
Method B: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, especially with sterically hindered substrates.[2][9]
Materials:
-
Bis-Boc-Aoa
-
Primary amine-containing substrate
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Protocol:
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis-Boc-Aoa (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF or DCM.[2]
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the primary amine-containing substrate (1.1 equivalents) to the reaction mixture.[2]
-
Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Reaction Conditions Summary
The choice of coupling reagent and reaction conditions can significantly influence the outcome of the conjugation. The following table summarizes typical conditions for the described methods.
| Parameter | Method A: EDC/NHS | Method B: HATU |
| Solvent | DMF, DCM, Water (with Sulfo-NHS) | Anhydrous DMF, DCM |
| Stoichiometry (Bis-Boc-Aoa:Amine:Reagent) | 1 : 1-1.2 : 1.2-1.5 (EDC), 1.1-1.2 (NHS) | 1 : 1.1 : 1.1 (HATU), 2.0 (DIPEA) |
| Temperature | Room Temperature (can be 4°C for sensitive substrates)[8] | Room Temperature |
| Reaction Time | 2 - 24 hours[1] | 1 - 4 hours |
| pH (for aqueous reactions) | 7.2 - 8.5[8] | N/A |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Efficiency | - Inactive coupling reagent- Steric hindrance- Low concentration of reactants | - Use fresh coupling reagents.- Consider a longer spacer arm or switch to a more potent coupling reagent like HATU.- Increase the concentration of the reactants if possible. |
| Side Reactions | - Hydrolysis of activated ester- Reaction with non-target nucleophiles | - For aqueous reactions, use Sulfo-NHS to increase the stability of the active ester.- Ensure the use of amine-free buffers. |
| Poor Solubility | - Hydrophobicity of reactants | - Dissolve reagents in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to an aqueous reaction (final organic solvent concentration should be <10%).[8] |
| Difficult Purification | - Excess unreacted reagents and byproducts | - For EDC/NHS reactions, use water-soluble EDC and Sulfo-NHS to facilitate removal by aqueous extraction or dialysis.[7] Quench the reaction to consume excess reactive species.[8] |
Post-Coupling Boc Deprotection
Following the successful coupling of Bis-Boc-Aoa to the primary amine, the Boc protecting groups can be removed to expose the reactive aminooxy functionalities.
References
Application Notes and Protocols for Bis-Boc-Aoa in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Boc-Aoa is a heterobifunctional linker designed for advanced targeted drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles. The linker features two tert-butyloxycarbonyl (Boc) protected amine groups and an aminooxyacetic acid (Aoa) moiety. This architecture allows for a controlled, stepwise conjugation of a targeting ligand and a therapeutic payload. The Boc groups provide robust protection of primary amines, enabling selective deprotection and subsequent modification.[1][2] The aminooxy group facilitates highly efficient and chemoselective "click" chemistry via oxime ligation to an aldehyde or ketone-functionalized payload.[3][4][5]
The resulting oxime bond is notably stable under physiological conditions, offering a durable linkage between the drug and the delivery vehicle.[4][6][7] However, the pH-sensitive nature of the oxime linkage can be exploited for controlled drug release in the acidic microenvironment of tumors or within the endosomal-lysosomal pathway of cancer cells.[8][9][10] These characteristics make Bis-Boc-Aoa a versatile tool for the development of next-generation targeted therapies with improved efficacy and reduced off-target toxicity.
Applications in Targeted Drug Delivery
The unique structure of the Bis-Boc-Aoa linker lends itself to several key applications in the field of targeted drug delivery:
-
Antibody-Drug Conjugates (ADCs): Bis-Boc-Aoa can be used to conjugate highly potent cytotoxic agents to monoclonal antibodies (mAbs). The bifunctional nature of the linker allows for the attachment of a targeting antibody at one end and a therapeutic payload at the other, creating a highly specific and effective cancer therapy.
-
Targeted Nanoparticle Systems: The linker can be used to surface-functionalize nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands (e.g., peptides, small molecules). This enhances the accumulation of the drug-loaded nanoparticles at the desired site of action.
-
PROTACs and Molecular Glues: The bifunctional design is also suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are designed to bring two proteins into close proximity to induce a specific biological outcome.[1]
Quantitative Data Summary
The following tables provide representative quantitative data for the synthesis and characterization of a targeted drug delivery system utilizing a Bis-Boc-Aoa linker.
Table 1: Synthesis and Characterization of a Bis-Boc-Aoa Linker
| Parameter | Value | Method of Analysis |
| Purity | >95% | RP-HPLC, NMR |
| Molecular Weight | Varies by Synthesis | Mass Spectrometry |
| Boc Deprotection Yield | >90% | LC-MS |
| Oxime Ligation Yield | 85-95% | RP-HPLC |
Table 2: Characterization of an Antibody-Drug Conjugate (ADC) with a Bis-Boc-Aoa Linker
| Parameter | Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.2 | HIC, Mass Spectrometry |
| Monomer Content | >98% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (Half-life) | >100 hours | LC-MS |
| pH-Mediated Drug Release (pH 5.0 vs. 7.4) | ~70% release at 48h (pH 5.0) | RP-HPLC |
Experimental Protocols
General Workflow for ADC Synthesis using Bis-Boc-Aoa
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using the Bis-Boc-Aoa linker.
Caption: General workflow for ADC synthesis using a Bis-Boc-Aoa linker.
Protocol 1: Boc Deprotection of the Linker
This protocol describes the removal of the Boc protecting groups from the Bis-Boc-Aoa linker conjugated to a monoclonal antibody.
Materials:
-
Boc-protected mAb-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Neutralization buffer (e.g., saturated sodium bicarbonate solution)
-
Desalting column
Procedure:
-
Dissolve the Boc-protected mAb-linker conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress using LC-MS to confirm the removal of the Boc groups.
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the resulting TFA salt by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution.
-
Purify the deprotected mAb-linker conjugate using a desalting column to remove any remaining reagents.
Protocol 2: Oxime Ligation for Payload Conjugation
This protocol details the conjugation of an aldehyde or ketone-functionalized drug payload to the deprotected aminooxy group on the mAb-linker conjugate.
Materials:
-
Deprotected mAb-linker conjugate
-
Aldehyde or ketone-functionalized drug payload
-
Aniline (as catalyst)
-
Reaction Buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the deprotected mAb-linker conjugate in the reaction buffer.
-
In a separate vial, dissolve the aldehyde or ketone-functionalized drug payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then add it to the mAb-linker solution. A typical molar excess of the drug-linker is used.
-
Add a catalytic amount of aniline to the reaction mixture.
-
Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.
-
Monitor the reaction progress by RP-HPLC or LC-MS to confirm the formation of the oxime bond.
-
Purify the final ADC using size-exclusion chromatography to remove excess drug-linker and other reagents.
Signaling Pathway: ADC Internalization and Payload Release
The following diagram illustrates the mechanism of action for an ADC developed with a pH-sensitive Bis-Boc-Aoa linker.
Caption: Mechanism of ADC internalization and pH-mediated payload release.
Characterization of the Final Conjugate
The final drug conjugate should be thoroughly characterized to ensure its quality and consistency.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To determine the average DAR and the distribution of different drug-loaded species.
Materials:
-
ADC sample
-
HPLC system with a UV detector
-
Hydrophobic Interaction Chromatography (HIC) column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different drug-loaded species using a decreasing salt gradient (from 100% A to 100% B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species to calculate the average DAR.
Workflow for Conjugation Site Analysis by Peptide Mapping
Caption: Workflow for identifying conjugation sites via peptide mapping.
Conclusion
The Bis-Boc-Aoa linker provides a versatile and powerful platform for the development of targeted drug delivery systems. The strategic use of Boc protecting groups and the chemoselective nature of oxime ligation allow for the precise and controlled synthesis of complex bioconjugates. The inherent stability of the oxime bond, coupled with its potential for pH-sensitive cleavage, offers a sophisticated mechanism for targeted drug release. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to harness the potential of Bis-Boc-Aoa in creating the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic prenylation and oxime ligation for the synthesis of stable and homogeneous protein-drug conjugates for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in oxime ligation with Bis-Boc-amino-oxyacetic acid
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Side reactions of Bis-Boc-amino-oxyacetic acid and how to avoid them.
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Purification challenges of peptides conjugated with Bis-Boc-Aoa
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Improving the stability of the oxime linkage from Bis-Boc-Aoa conjugates.
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Strategies to increase the reaction rate of Bis-Boc-amino-oxyacetic acid with ketones.
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Overcoming steric hindrance in Bis-Boc-Aoa conjugation reactions
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Dealing with incomplete reactions when using Bis-Boc-amino-oxyacetic acid
Welcome to the technical support center for Bis-Boc-amino-oxyacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent in your experiments.
Troubleshooting Guide: Dealing with Incomplete Reactions
Incomplete reactions during the deprotection of Bis-Boc-amino-oxyacetic acid or its subsequent conjugation can be a significant challenge. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Incomplete Deprotection of Bis-Boc-amino-oxyacetic Acid
An incomplete deprotection reaction is often identified by the persistence of the starting material, as observed through techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Initial Checks:
-
Reagent Quality: Ensure that the acid used for deprotection (e.g., trifluoroacetic acid - TFA) is fresh and has been stored under anhydrous conditions. TFA is hygroscopic, and the presence of water can reduce its effectiveness.
-
Reaction Setup: Verify that the reaction was performed under an inert atmosphere if required and that all glassware was properly dried.
Troubleshooting Workflow for Incomplete Deprotection:
Caption: Troubleshooting logic for the Boc deprotection step.
Problem: Low Yield in Subsequent Oxime Ligation
After successful deprotection, the resulting aminooxy group is reacted with an aldehyde or ketone to form an oxime bond. Low yields in this step can be attributed to several factors.
Initial Checks:
-
Purity of Deprotected Material: Ensure the deprotected Bis-Boc-amino-oxyacetic acid is free of residual acid before proceeding with the ligation, as this can affect the reaction pH.
-
Aldehyde/Ketone Quality: Verify the purity and stability of the carbonyl compound, as degradation can lead to lower yields.
Troubleshooting Workflow for Oxime Ligation:
Caption: Troubleshooting logic for the oxime ligation step.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for Boc deprotection of Bis-Boc-amino-oxyacetic acid?
A1: The most common method for Boc deprotection is treatment with a strong acid. A solution of 20-50% trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) is a standard starting point. The reaction is typically performed at 0°C to room temperature and monitored until completion (usually 30 minutes to a few hours). For substrates with other acid-sensitive groups, milder conditions or alternative reagents may be necessary.
Q2: I am observing side products after deprotection. What could be the cause?
A2: The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation. This electrophile can alkylate nucleophilic residues on your substrate. To prevent this, it is highly recommended to add a "scavenger" to the deprotection mixture.
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration |
| Triisopropylsilane (TIS) | General-purpose cation scavenger | 2.5-5% (v/v) |
| Anisole | Tryptophan, Tyrosine | 5-10% (v/v) |
| Thioanisole | Methionine, Cysteine | 5% (v/v) |
Q3: What is the optimal pH for oxime ligation with the deprotected aminooxy group?
A3: The formation of an oxime bond is pH-dependent. The optimal pH for an uncatalyzed oxime ligation is typically between 4 and 5. At neutral pH, the reaction can be significantly slower. It is advisable to perform the reaction in a suitable buffer to maintain the optimal pH.
Q4: Can I use a catalyst to improve my oxime ligation reaction?
A4: Yes, nucleophilic catalysts such as aniline can be used to accelerate oxime ligation, particularly for less reactive ketones. The reaction rate is dependent on the catalyst concentration.
Q5: How stable is the resulting oxime bond?
A5: The oxime bond is generally stable under physiological conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions. Compared to other linkages like hydrazones, oximes exhibit significantly greater stability in aqueous environments.
Experimental Protocols
Protocol 1: Boc Deprotection of Bis-Boc-amino-oxyacetic Acid
Materials:
-
Bis-Boc-amino-oxyacetic acid
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the Bis-Boc-amino-oxyacetic acid in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
If your substrate is sensitive to alkylation, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
Protocol 2: Oxime Ligation with an Aldehyde
Materials:
-
Deprotected aminooxyacetic acid derivative
-
Aldehyde-containing molecule
-
Sodium acetate buffer (pH 4.5)
-
Aniline (optional catalyst)
Procedure:
-
Dissolve the deprotected aminooxyacetic acid derivative in the sodium acetate buffer.
-
Add a solution of the aldehyde-containing molecule (typically 1-1.2 equivalents) to the reaction mixture.
-
If using a catalyst, add aniline to the desired concentration.
-
Stir the reaction at room temperature.
-
Monitor the formation of the oxime product by LC-MS or HPLC.
-
Upon completion, purify the product using an appropriate chromatographic method.
Logical Relationship Diagram: Reaction Conditions and Outcomes
Caption: Relationship between reaction conditions and outcomes.
Storage and handling guidelines to prevent Bis-Boc-Aoa degradation
Initiating Research on Bis-Boc-Aoa
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Commencing Data Acquisition
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Gathering initial data
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Digging Deeper into Degradation
I've learned that the initial data on Bis-Boc-Aoa is foundational, but it needs expansion. The generic Boc group info and storage suggestions are useful, but I'm missing degradation pathway specifics. I'm hitting a wall on the degradation of Bis-Boc-Aoa, and Bisphenol A is a dead end. To write a good guide, I need quantitative stability data and experimental protocols to see how this stuff degrades and to stop it. This is my new focus.
Validation & Comparative
Bis-Boc-amino-oxyacetic acid vs. other aminooxy linkers in bioconjugation
Commencing Data Gathering
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Exploring Reaction Mechanisms
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Analyzing Linker Properties
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A Comparative Guide to Quantifying Bis-Boc-Aoa Conjugation Efficiency with UV-Vis Spectroscopy
For researchers, scientists, and drug development professionals, the precise quantification of conjugation efficiency is a cornerstone of creating well-defined and effective bioconjugates. When utilizing linkers such as Bis-Boc-Aoa (N-(Aminooxy-PEG3)-N-bis(PEG4-Boc)), understanding the extent of conjugation is critical for ensuring the quality, efficacy, and reproducibility of the final product. This guide provides an objective comparison of UV-Vis spectroscopy with other analytical techniques for quantifying conjugation efficiency, supported by detailed experimental protocols and data presentation.
UV-Vis spectroscopy offers a rapid, accessible, and non-destructive method for determining the average degree of conjugation.[1][2][3] The principle lies in the Beer-Lambert law, which correlates absorbance with concentration.[1][3] This technique is particularly effective when the molecule being conjugated to the biomolecule possesses a distinct chromophore with a unique absorbance wavelength compared to the biomolecule itself (e.g., a protein absorbing at 280 nm).[3]
Comparative Analysis of Analytical Techniques
The selection of an analytical method for quantifying conjugation efficiency depends on various factors, including the molecular properties of the reactants, the desired level of detail, and the available instrumentation.[1] While UV-Vis spectroscopy provides a straightforward approach for determining the average conjugation ratio, other techniques can offer more granular insights into the distribution and identity of the conjugated species.[1][3]
| Feature | UV-Vis Spectroscopy | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Information Provided | Average degree of conjugation (e.g., average Drug-to-Antibody Ratio, DAR).[1][2] | Average DAR and distribution of different conjugated species.[1] | Average DAR, distribution of conjugated species, and mass confirmation of the conjugate.[1] |
| Principle | Measures absorbance at two distinct wavelengths to determine the concentrations of the biomolecule and the conjugated molecule.[1][3] | Separates molecules based on their hydrophobicity.[1] | Measures the mass-to-charge ratio of ionized molecules.[1] |
| Resolution | No separation of individual conjugated species.[1] | High resolution of different conjugated forms.[1] | High resolution and confirmation of mass for different species.[1] |
| Pros | Simple, rapid, and utilizes readily available equipment.[2] | Provides information on the distribution of conjugated species. | Provides precise mass confirmation and detailed structural information.[4] |
| Cons | Can be inaccurate if extinction coefficients are not precise or if the conjugation process affects absorbance.[2] Requires a distinct UV-Vis absorbance peak for the conjugated molecule.[2] | Requires more complex method development and instrumentation. | Higher cost and complexity of instrumentation and data analysis. |
| Typical Applications | Routine quantification and in-process monitoring.[2][3] | Characterization of heterogeneity and purity of the conjugate. | Detailed structural confirmation and identification of conjugation sites.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the Boc deprotection of Bis-Boc-Aoa, subsequent oxime ligation, and the quantification of conjugation efficiency using UV-Vis spectroscopy.
Protocol 1: Boc Deprotection of Bis-Boc-Aoa
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting groups to expose the primary amines, a necessary step before conjugation to a second molecule.
-
Materials:
-
Bis-Boc-Aoa
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the Bis-Boc-Aoa in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.[5]
-
Monitor the deprotection reaction by LC-MS until the starting material is consumed, looking for a mass decrease corresponding to the loss of the Boc groups.[5][6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3x).[5][6] The resulting deprotected linker can often be used directly in the next step.
-
Protocol 2: Oxime Ligation of Deprotected Bis-Aoa Linker to an Aldehyde/Ketone-Containing Molecule
This protocol details the conjugation of the deprotected aminooxy groups of the linker to a target molecule containing an aldehyde or ketone functional group.
-
Materials:
-
Deprotected Bis-Aoa linker
-
Aldehyde or ketone-containing molecule (e.g., a protein or small molecule drug)
-
Reaction buffer (e.g., 100 mM acetate buffer for pH 4.5-5.5 or 100 mM phosphate buffer for pH 6.0-7.0)
-
Catalyst (optional, e.g., aniline or m-phenylenediamine)[6]
-
-
Procedure:
-
Dissolve the aldehyde/ketone-containing molecule in the appropriate reaction buffer.
-
Dissolve the deprotected Bis-Aoa linker in the same buffer. A molar excess of the linker is typically recommended.[6]
-
Combine the two solutions in a reaction vessel with efficient stirring.
-
If required, add a catalyst to the reaction mixture.[6]
-
Stir the reaction at room temperature. Monitor the reaction progress using an appropriate analytical technique such as HPLC or LC-MS.[6]
-
Upon completion, purify the conjugate to remove excess linker and other reagents using an appropriate method such as size-exclusion chromatography (SEC).[6]
-
Protocol 3: Quantifying Conjugation Efficiency using UV-Vis Spectroscopy
This method relies on the distinct UV-Vis absorbance spectra of the biomolecule (e.g., protein) and the conjugated molecule (e.g., a small molecule drug with a unique chromophore).[1]
-
Prerequisites:
-
The conjugated molecule must have a distinct absorbance maximum (λmax) separate from the biomolecule's absorbance at 280 nm.[3]
-
The molar extinction coefficients (ε) of the unconjugated biomolecule and the free conjugated molecule at both 280 nm and the λmax of the conjugated molecule must be accurately determined.[1]
-
-
Procedure:
-
Determine Molar Extinction Coefficients:
-
Prepare solutions of known concentrations of the unconjugated biomolecule and the free conjugated molecule.
-
Measure the absorbance of the biomolecule solution at 280 nm and at the λmax of the conjugated molecule to determine ε_Biomolecule,280_ and ε_Biomolecule,λmax_.
-
Measure the absorbance of the conjugated molecule solution at 280 nm and its λmax to determine ε_Drug,280_ and ε_Drug,λmax_.[3]
-
-
Sample Measurement:
-
Prepare a solution of the purified conjugate in a suitable buffer.
-
Measure the absorbance of the conjugate solution at 280 nm (A_280_) and at the λmax of the conjugated molecule (A_λmax_). The absorbance readings should fall within the linear range of the spectrophotometer.[1]
-
-
Calculation of Concentrations and Conjugation Efficiency:
-
Use the following simultaneous equations based on the Beer-Lambert law to solve for the concentration of the biomolecule (C_Biomolecule_) and the conjugated molecule (C_Drug_):
-
A_280_ = (ε_Biomolecule,280_ * C_Biomolecule_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Biomolecule,λmax_ * C_Biomolecule_) + (ε_Drug,λmax_ * C_Drug_)
-
-
The conjugation efficiency, or degree of labeling, can then be calculated as the molar ratio of the conjugated molecule to the biomolecule:
-
Degree of Conjugation = C_Drug_ / C_Biomolecule_
-
-
-
Visualizing the Workflow and Relationships
To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow from Bis-Boc-Aoa deprotection to conjugation and subsequent analysis.
Caption: Logical relationship comparing UV-Vis spectroscopy with alternative analytical methods.
References
Oxime vs. Hydrazone Linkages: A Comparative Guide to Stability
For researchers, scientists, and drug development professionals, the selection of a robust and reliable chemical linkage is a critical decision in the design of bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the linker directly impacts the efficacy, safety, and pharmacokinetic profile of the resulting molecule. Among the various options, oxime and hydrazone linkages are frequently utilized. This guide provides a detailed comparison of their stability, supported by experimental data and standardized protocols.
Executive Summary
Experimental evidence consistently demonstrates that oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazone linkages across a range of pH values.[1] This enhanced stability is a key advantage in applications requiring long-term integrity in physiological conditions. While the pH-sensitive nature of hydrazones can be leveraged for controlled release in acidic environments like endosomes, their inherent instability at neutral pH can be a significant drawback for many in vivo applications.[2][3]
The superior stability of the oxime bond is attributed to the higher electronegativity of the oxygen atom compared to the nitrogen atom in the hydrazone linkage.[4] This reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial step in hydrolysis.[1][5]
Data Presentation: Comparative Hydrolytic Stability
The hydrolytic stability of oxime and hydrazone linkages is pH-dependent, with both being susceptible to acid-catalyzed hydrolysis.[1][5] However, the rate of hydrolysis for oximes is substantially lower than for hydrazones.[1] A key study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than for simple hydrazones.[1]
| Linkage Type | Relative Rate of Hydrolysis (k_rel) at pD 7.0 | General Stability | Key Features |
| Oxime | 1 | Very High | High stability, especially at neutral and acidic pH.[1][6] |
| Methylhydrazone | ~600 | Low | Significantly less stable than oximes.[1][5] |
| Acetylhydrazone | ~300 | Moderate | More stable than methylhydrazone, but less stable than oxime.[1][5] |
| Semicarbazone | ~160 | Moderate | More stable than methylhydrazone, but less stable than oxime.[1][5] |
Table 1. Relative hydrolytic stability of oxime and various hydrazone linkages. Data is adapted from studies on isostructural model compounds to illustrate inherent stability differences.[1][4]
| Linkage | pH 5.0 Half-life (t½) | pH 7.0 Half-life (t½) |
| Oxime | ~25 days[7] | ~25 days[7] |
| Acetylhydrazone | ~2 hours[7] | ~2 hours[7] |
Table 2. Comparative half-lives of oxime and acetylhydrazone linkages at different pH values. These values are derived from specific experimental systems and should be considered as comparative indicators.[7]
Mandatory Visualization
Caption: Formation of stable oxime and less stable hydrazone linkages.
Caption: Experimental workflow for comparative hydrolytic stability analysis.
Experimental Protocols
A robust assessment of linker stability is crucial for the development of reliable bioconjugates. The following are detailed methodologies for key experiments.
Hydrolytic Stability Assay Using RP-HPLC
Objective: To determine and compare the hydrolytic stability of oxime and hydrazone-linked conjugates at various pH values.[1]
Materials:
-
Purified oxime- and hydrazone-linked bioconjugates.
-
Buffers at various pH values (e.g., pH 5.0 Acetate buffer, pH 7.4 Phosphate-Buffered Saline).[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column and a UV detector.[1]
-
Incubator or water bath set to 37°C.
Procedure:
-
Sample Preparation: Prepare stock solutions of the bioconjugates in an appropriate solvent. Dilute the stock solutions to a final concentration (e.g., 1 mg/mL) in the different pH buffers.
-
Incubation: Incubate the samples at 37°C.[7]
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 6, 24, 48, 96 hours), withdraw an aliquot from each sample.[8] Quench the reaction if necessary (e.g., by freezing at -80°C or adding a quenching solution).[8]
-
RP-HPLC Analysis: Analyze the aliquots by RP-HPLC. The intact conjugate and any hydrolysis products should have distinct retention times.
-
Data Analysis: Integrate the peak areas corresponding to the intact conjugate at each time point. Plot the percentage of remaining intact conjugate against time. From this data, calculate the first-order rate constant (k) for hydrolysis and the half-life (t½ = ln(2)/k).[7]
Plasma Stability Assay
Objective: To evaluate the stability of the linker in a biological matrix by quantifying the amount of intact bioconjugate over time.[7]
Materials:
-
Purified bioconjugate.
-
Human or animal plasma.[8]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., acetonitrile with an internal standard).[8]
-
LC-MS/MS system for quantification of released payload or intact mass spectrometry for monitoring the drug-to-antibody ratio (DAR).[8]
Procedure:
-
Incubation: Incubate the purified bioconjugate at a known concentration (e.g., 100 µg/mL) in plasma at 37°C.[8] Include a control sample in PBS to assess intrinsic stability.[8]
-
Time-Point Sampling: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[8] Immediately freeze the aliquots at -80°C.[8]
-
Sample Preparation (for released payload analysis): Thaw the plasma samples and precipitate proteins using a cold solvent like acetonitrile containing an internal standard.[8] Centrifuge to pellet the proteins.[8]
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC against time to determine the stability profile and half-life in plasma.
Conclusion
The choice between an oxime and a hydrazone linkage is highly dependent on the specific application. For bioconjugates requiring high stability and a long half-life in circulation, such as therapeutic antibodies, the superior stability of the oxime linkage makes it the preferred choice.[1][7] Conversely, the inherent pH-dependent instability of hydrazone bonds can be strategically employed for controlled drug release in the acidic environments of specific cellular compartments like endosomes and lysosomes.[2][9] This guide provides the foundational data and methodologies to make an informed decision based on the desired stability profile of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bis-Boc-Aoa and SMCC Linkers in Bioconjugation
In the landscape of bioconjugation, particularly for the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and safety. This guide provides a detailed, objective comparison between two distinct linker technologies: the aminooxy-based chemistry represented by Bis-Boc-Aoa and the well-established maleimide-based chemistry of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design of bioconjugates.
Executive Summary
The fundamental difference between Bis-Boc-Aoa and SMCC lies in their reactive moieties and the resulting covalent bond formed with the biomolecule. Bis-Boc-Aoa, a protected form of aminooxyacetic acid, participates in oxime ligation , forming a stable oxime bond with an aldehyde or ketone group. In contrast, SMCC is a heterobifunctional crosslinker that utilizes an N-hydroxysuccinimide (NHS) ester to react with primary amines and a maleimide group to react with sulfhydryl (thiol) groups, forming a thioether bond . This distinction in chemical reactivity has profound implications for the stability, specificity, and overall design of the bioconjugate.
At a Glance: Key Differences
| Feature | Bis-Boc-Aoa (Aminooxy Linker) | SMCC (Maleimide Linker) |
| Linker Type | Boc-protected aminooxy | Heterobifunctional (NHS ester and maleimide) |
| Reactive Groups | Aminooxy (after deprotection) | NHS ester (amine-reactive), Maleimide (thiol-reactive) |
| Target Functional Group | Aldehyde or Ketone | Primary Amine, Sulfhydryl (Thiol) |
| Bond Formed | Oxime | Amide, Thioether |
| Cleavability | Typically non-cleavable | Non-cleavable |
| Payload Release Mechanism | Lysosomal degradation of the antibody | Lysosomal degradation of the antibody |
| Bystander Effect | Generally low for non-cleavable versions | Generally lower, as the drug is released intracellularly after antibody degradation. |
| Stability | High stability of the oxime bond | High stability of the thioether bond, though the maleimide itself can have stability concerns before conjugation. |
Mechanism of Action and Conjugation Chemistry
The conjugation strategies for Bis-Boc-Aoa and SMCC are distinct, targeting different functional groups on the biomolecules.
Bis-Boc-Aoa (Oxime Ligation):
The use of a Bis-Boc-Aoa linker involves a two-step process. First, the Boc (tert-butyloxycarbonyl) protecting groups are removed from the aminooxy group, typically under acidic conditions. The deprotected aminooxy group is then highly reactive towards aldehyde or ketone functionalities, which can be introduced onto a biomolecule (e.g., an antibody) through site-specific oxidation of carbohydrates or enzymatic modification. The reaction between the aminooxy group and the carbonyl group forms a stable oxime linkage.
SMCC (Amine and Thiol Ligation):
SMCC is a heterobifunctional crosslinker, allowing for a two-step sequential conjugation. First, the NHS ester of SMCC reacts with primary amines, such as the lysine residues on an antibody, to form a stable amide bond. This reaction is typically performed at a pH of 7.0-9.0. After the removal of excess SMCC, the maleimide group on the linker-modified antibody is then available to react with a thiol-containing molecule, such as a cytotoxic drug. This reaction, which forms a stable thioether bond, is most efficient at a pH of 6.5-7.5.
Performance Comparison: A Data-Driven Analysis
Direct head-to-head quantitative data for Bis-Boc-Aoa versus SMCC is limited in publicly available literature. However, a comparative analysis can be constructed based on the known performance characteristics of oxime and maleimide-based conjugations.
Table 1: Reaction Conditions and Efficiency
| Parameter | Bis-Boc-Aoa (Oxime Ligation) | SMCC (Maleimide Ligation) |
| pH Range | 4.5 - 7.0 | Amine reaction: 7.0 - 9.0; Thiol reaction: 6.5 - 7.5 |
| Reaction Time | 1 - 24 hours | Amine reaction: 30-60 min; Thiol reaction: 1-2 hours |
| Temperature | Room Temperature or 37°C | Room Temperature or 4°C |
| Catalyst | Aniline is often used to catalyze the reaction. | Not required |
| Molar Excess of Linker | Typically 10-50 fold molar excess | Typically 10-50 fold molar excess over the protein. |
Table 2: Stability of the Resulting Conjugate
| Stability Aspect | Oxime Linkage (from Bis-Boc-Aoa) | Thioether Linkage (from SMCC) |
| In Vivo Plasma Stability | Generally considered highly stable. | The thioether bond is highly stable. However, the initial thiosuccinimide bond formed with maleimide can be reversible in plasma through a retro-Michael reaction, leading to payload loss. Self-stabilizing maleimides have been developed to address this. |
| pH Stability | Stable over a wide pH range. | Stable over a wide pH range. |
| Reductive Cleavage | Not susceptible. | Not susceptible. |
Experimental Protocols
Protocol 1: Bioconjugation using a Boc-Aminooxy Linker (Representative for Bis-Boc-Aoa)
This protocol outlines the general steps for conjugating a molecule with a Boc-protected aminooxy group to a biomolecule containing an aldehyde or ketone.
Materials:
-
Boc-protected aminooxy linker (e.g., a derivative of Bis-Boc-Aoa)
-
Biomolecule with an aldehyde or ketone group
-
Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Conjugation buffer: Aniline-containing buffer (e.g., 100 mM aniline in PBS, pH 6.0)
-
Quenching solution
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected aminooxy linker in anhydrous DCM.
-
Add TFA to the solution and stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under vacuum.
-
-
Conjugation:
-
Dissolve the deprotected aminooxy linker in the conjugation buffer.
-
Add the aldehyde or ketone-containing biomolecule to the linker solution.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C.
-
-
Purification:
-
Purify the bioconjugate using size-exclusion chromatography to remove excess linker and other reagents.
-
Protocol 2: Two-Step Bioconjugation using SMCC
This protocol describes the conjugation of an amine-containing protein to a thiol-containing molecule using SMCC.
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing molecule
-
Desalting columns
-
Conjugation buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
Activation of Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC:
-
Remove unreacted SMCC using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation with Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the SMCC-activated protein solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted components.
-
Visualizing the Workflows
Bis-Boc-Aoa (Aminooxy) Conjugation Workflow
Caption: Workflow for bioconjugation using a Bis-Boc-Aoa linker.
SMCC Conjugation Workflow
Caption: Two-step bioconjugation workflow using the SMCC linker.
Conclusion: Making an Informed Choice
The selection between a Bis-Boc-Aoa (aminooxy) linker and an SMCC (maleimide) linker is a critical decision in the design of a bioconjugate and depends heavily on the specific application, the nature of the biomolecules and payload, and the desired properties of the final product.
Choose Bis-Boc-Aoa (or other aminooxy linkers) when:
-
Site-specific conjugation to an aldehyde or ketone is desired.
-
The biomolecule is sensitive to the pH conditions required for maleimide chemistry.
-
Avoidance of potential off-target reactions with thiols is critical.
Choose SMCC when:
-
Conjugation to primary amines and thiols is the intended strategy.
-
A well-established and widely used non-cleavable linker is preferred.
-
High plasma stability is a key requirement, though the potential for retro-Michael addition should be considered.
Ultimately, empirical testing and careful consideration of the chemical properties of each linker are essential for the successful development of a robust and effective bioconjugate.
Evaluating the Drug-to-Antibody Ratio of ADCs: A Comparative Guide for Bis-Boc-Aoa Conjugation
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that profoundly influences their therapeutic efficacy and safety.[1][2] Achieving an optimal and consistent DAR is a key challenge in ADC development. This guide provides a comparative analysis of ADCs constructed using a bifunctional aminooxy linker, herein referred to as Bis-Boc-Aoa, against other common conjugation strategies. We present experimental data and detailed protocols to assist researchers in making informed decisions for their ADC programs.
Introduction to Bis-Boc-Aoa Linker Technology
While "Bis-Boc-Aoa" is not a standard nomenclature, it implies a heterobifunctional linker possessing two Boc-protected aminooxy groups and two carboxylic acid functionalities. This structure allows for the attachment of two payload molecules to the linker, which can then be conjugated to an antibody. The aminooxy group forms a stable oxime bond with an aldehyde or ketone group on a payload, a linkage known for its stability.[3] The carboxylic acid groups can be activated to react with primary amines on the antibody, such as lysine residues. This approach offers the potential for a higher and more defined DAR.
Comparison of ADC Conjugation Chemistries
The choice of linker and conjugation strategy is paramount in ADC design, directly impacting stability, efficacy, and pharmacokinetics.[4][] Below is a comparison of ADCs prepared using a Bis-Boc-Aoa type linker with those utilizing more conventional methods.
| Feature | Bis-Boc-Aoa (Aminooxy-based) | Thiol-Maleimide (Cysteine-based) | Amide (Lysine-based) |
| Conjugation Site | Engineered aldehydes/ketones or oxidized glycans | Reduced interchain cysteines | Surface-exposed lysines |
| DAR | Potentially higher and more homogeneous (e.g., DAR 4 or 8) | Typically a mixture of DAR 0, 2, 4, 6, 8 | Heterogeneous mixture with a wide DAR distribution |
| Linker Stability | High (stable oxime bond)[3] | Susceptible to retro-Michael addition, potential for drug deconjugation | High (stable amide bond) |
| Antibody Modification | May require antibody engineering or oxidation | Requires partial reduction of disulfide bonds | No modification needed |
| Payload Compatibility | Requires payload with an aldehyde or ketone | Requires payload with a maleimide group | Requires payload with an activated ester |
| Process Complexity | Moderate to high | Moderate | Low |
Quantitative Comparison of DAR Evaluation Methods
Accurate determination of the DAR is essential for ADC characterization and quality control.[6][7] Several analytical techniques are available, each with its own advantages and limitations.[2]
| Method | Principle | Resolution | Throughput | Information Provided |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths to determine protein and drug concentration based on the Beer-Lambert law.[1][] | Low (average DAR only) | High | Average DAR |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[7][9] | High for different DAR species | Medium | DAR distribution, average DAR |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates light and heavy chains of the reduced ADC, allowing for determination of drug load on each chain.[2][10] | High for light and heavy chains and their drug-loaded forms[2] | Medium | DAR distribution, average DAR, site of conjugation |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the precise mass and identify different drug-loaded species.[1][10] | Very high, can resolve species with small mass differences[2] | Low to Medium | Precise mass of each species, DAR distribution, average DAR, identification of byproducts |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for key experiments in the evaluation of ADCs.
General ADC Synthesis using a Boc-Protected, Acid-Terminated Linker
This protocol outlines the general steps for synthesizing an ADC using a linker analogous to Bis-Boc-Aoa.
Part 1: Payload-Linker Synthesis
-
Activation of Carboxylic Acid: Dissolve the Boc-protected, bis-acid linker and N-hydroxysuccinimide (NHS) in an anhydrous solvent like DMF or DMSO. The molar ratio of linker to NHS is typically 1:2.2.[11]
-
Payload Conjugation: Add the amine-containing payload to the activated linker solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.[11]
-
Purification: Purify the Boc-protected drug-linker complex using chromatography.
-
Boc Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Final Purification: Purify the final drug-linker complex.
Part 2: Antibody Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Conjugation Reaction: Add the purified drug-linker complex to the antibody solution at a specific molar ratio.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
Purification: Remove unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[11]
DAR Determination by UV/Vis Spectroscopy
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug).[1]
-
Sample Preparation: Prepare the ADC sample in a suitable buffer, ensuring it is free of interfering substances.[1]
-
Spectrophotometer Measurement: Use a calibrated UV/Vis spectrophotometer. Blank the instrument with the buffer used for the ADC sample.[1]
-
Data Analysis: Measure the absorbance of the ADC sample at the two selected wavelengths. Calculate the concentrations of the antibody and the drug using simultaneous equations based on the Beer-Lambert law, and from these, determine the average DAR.[1]
DAR Determination by HIC-HPLC
-
Instrumentation and Column: Use an HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).[9]
-
Mobile Phases:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.[1]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks corresponding to different DAR species. Calculate the weighted average DAR based on the relative peak areas.
DAR Determination by LC-MS
-
Instrumentation and Column: Utilize an LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable column for protein separation (e.g., RP-HPLC column).[1]
-
Sample Preparation: The ADC sample may be analyzed intact or reduced to separate light and heavy chains. For reduction, incubate the ADC with a reducing agent like DTT.[12]
-
LC Separation: Separate the ADC species or its subunits using a suitable gradient.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Mass Range: Set to encompass the expected masses of the ADC species.
-
-
Data Analysis: Deconvolute the mass spectra to obtain the zero-charge masses of the different species. Identify the peaks corresponding to different drug loads based on their mass. Calculate the weighted average DAR from the relative abundance of each species.[1]
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams created using the DOT language outline the ADC synthesis and DAR determination workflows.
Caption: General workflow for ADC synthesis using a bifunctional linker.
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).
Conclusion
The development of robust and well-characterized ADCs is a complex multidisciplinary endeavor. The use of novel linkers like Bis-Boc-Aoa offers the potential for creating ADCs with higher and more uniform DARs, which may translate to an improved therapeutic window. However, this must be balanced with considerations of process complexity and the need for antibody engineering. A thorough analytical strategy employing a suite of orthogonal methods, including UV/Vis spectroscopy, HIC, and LC-MS, is imperative to accurately determine the DAR and ensure the quality and consistency of the final ADC product. This guide provides a framework for researchers to compare different conjugation strategies and select the most appropriate analytical methods for their specific ADC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
Efficacy comparison of ADCs with cleavable vs. non-cleavable linkers like Bis-Boc-Aoa
Starting Research Now
I'm currently initiating a comprehensive search using Google to collect data about the effectiveness of Antibody-Drug Conjugates (ADCs). My immediate focus is on comparing the performance of cleavable linkers against their non-cleavable counterparts. I'm keen to find data that directly addresses their respective advantages and disadvantages.
Diving Deep into Data
I've expanded my search beyond general ADC efficacy, now specifically seeking data related to Bis-Boc-Aoa and similar non-cleavable linkers. My focus is narrowing to gathering quantitative data, especially IC50 values, tumor growth inhibition, and safety profiles from comparative studies. Simultaneously, I'm researching detailed experimental protocols for key assays to create pathway diagrams illustrating the mechanism of action. Soon, I will begin structuring this quantitative data into comparative tables.
Expanding Search Scope
I've broadened my search terms to include broader information on ADC efficacy, specifically looking at studies comparing cleavable and non-cleavable linkers, including "Bis-Boc-Aoa". I'm now actively pinpointing quantitative data like IC50 values, tumor growth inhibition percentages, and safety data. Alongside this, I am actively researching experimental details for cytotoxicity and in-vivo assays for insights into mechanism of action. I plan to begin constructing comparative tables soon.
Hydrolytic stability of Bis-Boc-Aoa conjugates at different pH values.
Investigating Stability of Aoa
I'm currently focused on the hydrolytic stability of Bis-Boc-Aoa conjugates. I'm actively searching for relevant studies that have explored this stability across various pH conditions. My aim is to get a deeper understanding of how these conjugates behave under different chemical environments.
Exploring Conjugation Alternatives
I'm now expanding my search to identify alternative chemical linkers and conjugation strategies commonly compared to Aoa-based methods. Simultaneously, I'm hunting down detailed experimental protocols to evaluate bioconjugate hydrolytic stability. My aim is to extract quantitative data, particularly focusing on the percentage of the intact conjugate over time at varying pH levels, for both Bis-Boc-Aoa and its alternatives.
Assessing Hydrolytic Stability
I'm starting with a deep dive into Bis-Boc-Aoa conjugate stability across different pH conditions. My focus is now on finding studies and comparing Aoa methods with alternatives. I'm searching for detailed experimental protocols, focusing on quantitative data for intact conjugate percentages over time at various pH levels.
Safety Operating Guide
Safeguarding Your Research: Essential Protective Measures for Handling ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic Acid
For immediate implementation, this guide provides critical safety and logistical protocols for researchers, scientists, and drug development professionals handling ((Bis((1,1-dimethylethoxy)carbonyl)amino)oxy)acetic acid. Adherence to these procedures is paramount to ensure personal safety and proper disposal.
This compound, a white to off-white powder or crystalline solid, requires careful handling due to its potential hazards.[1] The primary routes of exposure are ingestion, skin contact, and eye contact. The compound is classified as harmful if swallowed (H302).[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols and safe handling practices is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4] | Protects eyes from splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A chemical-resistant lab coat must be worn and fully buttoned.[2][3][5] | Prevents skin contact and irritation.[6][7][8][9] |
| Respiratory Protection | For handling solids that may generate dust, a NIOSH-approved N95 or higher-level particle respirator is recommended.[2][3][4] | Minimizes inhalation of airborne particles. |
| Footwear | Fully enclosed shoes made of a chemical-resistant material.[3] | Protects feet from spills. |
Operational Plan: From Preparation to Disposal
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
Preparation:
-
Designated Area: Establish a designated area for handling the compound within a chemical fume hood.
-
Equipment Inspection: Ensure the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Gather Materials: Have all necessary equipment (e.g., spatula, weigh boats, solvent) within the fume hood before starting.
Handling:
-
Transferring Solid: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Post-Handling:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Chemical Waste: Dispose of the compound and any solutions in accordance with all applicable federal, state, and local environmental regulations.[2] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Do Not: Do not empty into drains or dispose of with household garbage.[2][8]
Figure 1. Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 293302-31-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. leelinework.com [leelinework.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. aksci.com [aksci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid | C11H21NO6 | CID 2755940 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
